Myrsinoic acid E is a bioactive compound isolated from the plant species Myrsine seguinii, belonging to the family Primulaceae. This compound has garnered interest due to its significant anti-inflammatory properties, making it a subject of various scientific studies. Myrsinoic acid E is classified under the category of myrsinoic acids, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Myrsinoic acid E is primarily sourced from the methanolic extract of Myrsine seguinii leaves. The classification of myrsinoic acids, including E, is based on their structural characteristics and biological activities. These compounds are categorized as secondary metabolites, which play crucial roles in plant defense mechanisms and have potential therapeutic applications in human health.
The synthesis of myrsinoic acid E has been achieved through extraction methods involving solvent extraction techniques. The methanolic extract of Myrsine seguinii was subjected to high-resolution electrospray ionization mass spectrometry (HR-EIMS), which confirmed the molecular formula for myrsinoic acid E . The extraction process typically involves:
Molecular structure analysis of myrsinoic acid E reveals a complex arrangement of carbon, hydrogen, and oxygen atoms consistent with its classification as a triterpenoid. The detailed structural elucidation often employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the connectivity of atoms within the molecule.
Myrsinoic acid E undergoes various chemical reactions that can modify its structure and enhance its biological activity. Some notable reactions include:
These reactions are typically performed under controlled conditions using catalysts such as palladium on carbon for hydrogenation or acetic anhydride for acetylation .
The mechanism of action of myrsinoic acid E involves its interaction with various cellular pathways associated with inflammation. It has been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways. This modulation leads to a reduction in inflammatory responses at the cellular level, making it a candidate for therapeutic applications in inflammatory diseases .
Myrsinoic acid E exhibits several important physical and chemical properties:
These properties influence its application in pharmaceuticals and natural product chemistry.
Myrsinoic acid E has potential applications in various fields, including:
The biosynthesis of myrsinoic acid E initiates with the shikimate pathway-derived 4-hydroxybenzoic acid (4-HBA) scaffold. Prenylation—the hallmark modification—is catalyzed by membrane-associated geranyltransferases. These enzymes attach C₁₀ geranyl pyrophosphate (GPP) units at C-3 and C-5 of 4-HBA, forming the 3,5-digeranylated intermediate [1]. In vitro enzymatic studies indicate strict regioselectivity, with C-5 prenylation preceding C-3 modification [5].
Subsequent oxidative tailoring involves:
Structural analogs like myrsinoic acids A, B, and C exhibit varied prenyl chain lengths (e.g., farnesyl in myrsinoic acid C), suggesting substrate flexibility of prenyltransferases [1]. Semi-synthetic hydrogenation and acetylation of myrsinoic acid A yield derivatives with enhanced antimicrobial activity, underscoring the functional plasticity of the core scaffold [4].
Table 1: Structurally Characterized Myrsinoic Acids from Myrsine Species
Compound | Core Structure | Prenyl Modifications | Reported Bioactivities |
---|---|---|---|
Myrsinoic Acid A | 4-Hydroxybenzoic acid | 3-Geranyl, 5-(3-methyl-2-butenyl) | Antimicrobial (derivatives) [4] |
Myrsinoic Acid B | 4-Hydroxybenzoic acid | 3,5-Diprenyl | Methionine γ-lyase inhibition [8] |
Myrsinoic Acid C | 4-Hydroxybenzoic acid | 3,5-Difarnesyl | Anti-inflammatory [1] |
Myrsinoic Acid E | 4-Hydroxybenzoic acid | 3,5-Digeranyl | Anti-inflammatory (59% TPA inhibition) [1] |
Myrsinoic Acid G | 4-Hydroxybenzoic acid | New congener | AChE affinity [5] |
Myrsinoic Acid H | 4-Hydroxybenzoic acid | New congener | AChE affinity [5] |
Genomic analyses reveal that Myrsine species harbor biosynthetic gene clusters (BGCs) encoding enzymes for myrsinoic acid E assembly. Key features include:
Comparative genomics across Myrsine seguinii, M. guianensis, and M. coriacea indicates species-specific BGC diversification:
Notably, these BGCs lack non-ribosomal peptide synthetase (NRPS) domains, distinguishing them from bacterial or fungal pathways [6]. Current genomic data remains fragmented, with only 12–15% of BGCs in sequenced Myrsine genomes annotated via MIBiG standards [9].
Table 2: Predicted Biosynthetic Gene Cluster Features in Myrsine Species
Genomic Feature | M. seguinii | M. guianensis | M. coriacea | Putative Function |
---|---|---|---|---|
Polyketide Synthase | Type III PKS (1 gene) | Type III PKS (1 gene) | Type III PKS (1 gene) | 4-HBA scaffold synthesis |
Prenyltransferases | aPT1, aPT2 | aPT1, aPT3, aPT4 | aPT1, aPT5 | Geranyl/farnesyl attachment |
Cytochrome P450s | CYP76F1 | CYP76F2, CYP71A101 | CYP76F1 | Aromatic hydroxylation/oxidation |
Regulatory Genes | bHLH transcription factor | MYB transcription factor | bHLH transcription factor | BGC expression control |
Cluster Size (kb) | ~28 kb | ~35 kb | ~22 kb | Genomic region for pathway assembly |
Endophytes—microorganisms residing asymptomatically in plant tissues—directly influence myrsinoic acid E biosynthesis through:
Humic substances—complex organic soil amendments—promote beneficial endophyte colonization. In Myrsine-associated soils, humic acids increase the relative abundance of Actinobacteria (e.g., Microbacterium) by 40–60%, correlating with elevated leaf myrsinoic acid E levels [10]. Metagenomic studies confirm that endophyte communities in humic-treated plants exhibit enriched nitrogen fixation (nifH) and siderophore biosynthesis (entD) genes, supporting host nutrient assimilation for specialized metabolism [3] [7].
Concluding Remarks
Myrsinoic acid E exemplifies the metabolic ingenuity of Myrsine species, arising from coordinated actions of plant-encoded BGCs and ecologically embedded endophytes. Future research requires:1) Functional characterization of BGC enzymes via heterologous expression,2) Mechanistic studies of endophyte-triggered biosynthetic upregulation, and3) Multi-omics integration to resolve the Myrsine-microbiome metabolic network. Such advances will position myrsinoic acid E as a model for plant-derived anti-inflammatory agent discovery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7